4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S2/c1-11-7-9-12(10-8-11)15-18-16(14(17)21-15)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQKLSYDUXUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole typically involves multiple steps. One common method starts with the preparation of a chloroacetamide derivative, which undergoes intramolecular cyclization rearrangement when treated with ammonium to form the thiazole ring . The benzenesulfonyl group is then introduced through a sulfonation reaction using benzenesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to cell death . The molecular targets and pathways involved include the binding of the sulfonyl group to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Thiazole Derivatives and Their Properties
Key Observations:
- Halogen Effects : The substitution of chlorine (as in the target compound) vs. bromine (e.g., 5-Bromo-2-(4-methylphenyl)-1,3-thiazole) influences electronic properties and binding interactions. Chlorine’s smaller atomic radius and higher electronegativity may enhance target specificity compared to bromine .
- Methyl vs. Methoxy Groups : The 4-methylphenyl group in the target compound provides steric bulk without strong electron-donating effects, contrasting with 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, where the methoxy group enhances electron donation and phosphorylase inhibition (IC50 = 19.60 ± 0.45 μM) .
- Core Structure Differences : Benzothiazole derivatives (e.g., ) exhibit distinct activity profiles compared to 1,3-thiazoles due to extended aromaticity and altered electronic environments.
Structure-Activity Relationships (SAR)
- Thiazole vs. Thiadiazole : 1,3-Thiazoles (e.g., target compound) exhibit superior inhibitory activity compared to 1,3,4-thiadiazoles due to optimized electronic environments and planar geometries .
- Substituent Positioning : The 5-chloro substituent in the target compound aligns with active analogs like 5-Chloro-2-(4-chlorophenyl)benzo[d]thiazole (IC50 = 23.40 ± 0.68 μM), suggesting chlorine at position 5 enhances target binding .
- Benzenesulfonyl Group : This moiety, absent in most analogs, may improve solubility and pharmacokinetics while introducing sulfonyl-based hydrogen bonding or π-π stacking interactions .
Biological Activity
The compound 4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole is a member of the thiazole family, which has garnered interest due to its diverse biological activities. Thiazoles are known for their roles in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Structure
The molecular structure of this compound can be represented as follows:
This compound contains a thiazole ring, which is substituted at various positions by a benzenesulfonyl group and a chloro group.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.75 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study on similar thiazole compounds showed that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds vary widely, indicating their potency.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 5-Vinyl-1,3-thiadiazole | 15.62 | E. coli |
| Sulfamethizole | 3.91 | Staphylococcus epidermidis |
Note: TBD indicates that specific data for the compound is yet to be determined.
Anticancer Activity
The anticancer potential of thiazole derivatives has been well-documented. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Efficacy
A recent study evaluated the effects of thiazole derivatives on human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results demonstrated that certain thiazoles exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | HepG2 |
| Benzothiazolyl-pyridine hybrid | 10 | MDA-MB-231 |
The biological activity of thiazoles is often attributed to their ability to interact with specific biological targets within microorganisms and cancer cells. The presence of electron-withdrawing groups such as chloro and sulfonyl enhances the reactivity of the thiazole ring, allowing it to form strong interactions with proteins and enzymes critical for microbial growth and cancer cell proliferation.
Structure-Activity Relationship (SAR)
Studies suggest that modifications in the thiazole structure significantly affect its biological activity. For instance:
- Chloro Substituent : Enhances antimicrobial potency.
- Sulfonamide Group : Contributes to increased solubility and bioavailability.
Q & A
Basic: What are the established synthetic routes for 4-(Benzenesulfonyl)-5-chloro-2-(4-methylphenyl)-1,3-thiazole?
Answer:
A common method involves condensation reactions using 2-amino-4-chlorobenzenethiol and substituted benzaldehyde derivatives. For example:
- Step 1: React 2-amino-4-chlorobenzenethiol (1 mmol) with 4-methylbenzaldehyde (1 mmol) in N,N-dimethylformamide (DMF) under reflux for 2–4 hours. Sodium metabisulfite may be added as a catalyst .
- Step 2: Precipitate the product using cold water, followed by recrystallization in ethanol (yield ~81%) .
- Step 3: Confirm purity via TLC and characterize using NMR, MS, and X-ray crystallography .
Alternative routes include oxidative chlorination of thiazole sulfides to sulfonyl chlorides, followed by derivatization (e.g., sulfonamide formation) .
Basic: How is the crystal structure of this compound determined experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Quest) at 273 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution: Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
- Key Parameters: Report dihedral angles (e.g., 8.76° between benzothiazole and methylphenyl rings), bond lengths, and displacement parameters .
- Validation: Use WinGX/ORTEP for visualization and geometry analysis (e.g., mean σ(C–C) = 0.006 Å, R-factor = 0.076) .
Advanced: How can computational methods aid in understanding the electronic properties of this compound?
Answer:
- DFT Studies: Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution .
- Molecular Docking: Screen against biological targets (e.g., phosphorylase enzymes) using AutoDock Vina. Compare binding affinities with known inhibitors (e.g., IC₅₀ = 19.60 μM for related thiazoles) .
- MD Simulations: Analyze stability in aqueous solutions (e.g., RMSD < 2 Å over 100 ns) to predict pharmacokinetic behavior .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies in IC₅₀ values (e.g., 19.60 μM vs. 38.68 μM in phosphorylase inhibition ) may arise from:
- Assay Conditions: Standardize buffer pH, temperature, and enzyme concentrations.
- Cell Line Variability: Validate results across multiple cell lines (e.g., NCI-60 panel ).
- Purity Checks: Use HPLC (>95% purity) to rule out impurities affecting activity .
- Structural Confirmation: Re-examine crystallographic data to verify substituent positions (e.g., sulfonyl vs. methyl group orientation) .
Advanced: What strategies optimize the solubility of this compound for in vivo studies?
Answer:
- Derivatization: Introduce polar groups (e.g., hydroxyl, amino) via sulfonamide or ester linkages .
- Co-solvents: Use DMSO:PBS (1:9) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt Formation: React the sulfonyl group with sodium hydroxide to form a water-soluble sodium salt .
- Nanoformulation: Encapsulate in liposomes (size ~100 nm) for improved bioavailability .
Advanced: How can coordination chemistry studies enhance the therapeutic potential of this compound?
Answer:
- Metal Complexation: Synthesize Ru(II) or Os(II) metalacycles by reacting the thiazole with [M(p-cym)Cl₂]₂ (M = Ru, Os) in methanol under reflux (22 hours) .
- Characterization: Use ESI-HR-MS for stoichiometry confirmation (e.g., [Os(C₁₄H₁₀ClNOSS)(p-cym)Cl]⁺) and UV-Vis spectroscopy to monitor stability .
- Bioactivity Screening: Test metal complexes against cancer cell lines (e.g., GI₅₀ < 10 μM) and compare with free ligands .
Advanced: What analytical techniques are critical for tracking reaction intermediates?
Answer:
- TLC Monitoring: Use silica gel plates with ethyl acetate/hexane (3:7) to track condensation reactions .
- In Situ FTIR: Identify intermediates via characteristic peaks (e.g., C=S stretch at 1250 cm⁻¹) .
- LC-MS: Detect sulfonyl chloride intermediates (m/z 320.1) during oxidative chlorination .
Basic: How is the purity of this compound validated in synthetic workflows?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
